N-[(E)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide
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Overview
Description
Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.
Scientific Research Applications
Bactericidal Activity
A study conducted by Zadrazilova et al. (2015) explored the bactericidal activity of certain benzamides against methicillin-resistant Staphylococcus aureus (MRSA). The research focused on the minimum bactericidal concentration and bactericidal kinetics of these compounds, including variations of the benzamide structure (Zadrazilova et al., 2015).
Synthesis for Improved Drug Exposure
Owton et al. (1995) synthesized an analogue of rhein, a drug used for osteoarthritis, to improve systemic exposure in guinea pigs. This research highlights the potential for chemical modifications of benzamides to enhance drug effectiveness (Owton et al., 1995).
Sigma-2 Receptor Probe
Xu et al. (2005) developed a novel sigma-2 receptor probe based on benzamide analogues. This probe, [3H]RHM-1, demonstrated high affinity for sigma-2 receptors, suggesting its potential utility in studying these receptors in vitro (Xu et al., 2005).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist. This research contributes to the understanding of how to efficiently synthesize complex benzamide derivatives for therapeutic use (Ikemoto et al., 2005).
Neuroleptic Activity
Iwanami et al. (1981) explored the neuroleptic activity of certain benzamides, indicating the potential therapeutic applications of these compounds in treating psychosis (Iwanami et al., 1981).
properties
Molecular Formula |
C34H35N3O10 |
---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-[(Z)-1-[(2S,4S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16-/t15?,20?,22-,23?,28?,34-/m0/s1 |
InChI Key |
FBTUMDXHSRTGRV-FCAAQJQSSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)C6=CC=CC=C6)/C)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
synonyms |
daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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